3,5-dichloro-N-cyclobutylaniline
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Overview
Description
3,5-Dichloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₁Cl₂N It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the aniline ring, and a cyclobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 3,5-dichloroaniline, which is then reacted with cyclobutylamine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of 3,5-dichloro-N-cyclobutylaniline may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N-cyclobutylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3,5-Dichloro-N-cyclobutylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-cyclobutylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloro-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to other dichloroaniline derivatives. This uniqueness makes it valuable for specific applications where other dichloroanilines may not be suitable .
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3,5-dichloro-N-cyclobutylaniline |
InChI |
InChI=1S/C10H11Cl2N/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9,13H,1-3H2 |
InChI Key |
YOHZDPPHUXTBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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